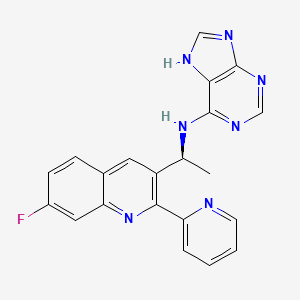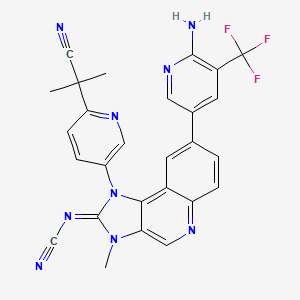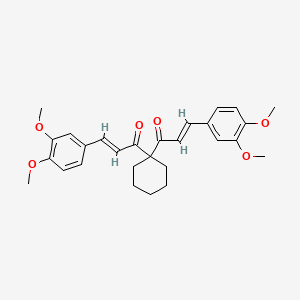
GsMTx4
Overview
Description
This peptide is notable for its selective inhibition of cation-permeable mechanosensitive channels, particularly those belonging to the Piezo and transient receptor potential (TRP) channel families . GsMTx4 has become an important pharmacological tool for studying the role of these channels in various physiological and pathological processes .
Scientific Research Applications
GsMTx4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool to study the structure and function of mechanosensitive channels . In biology, it is used to investigate the role of these channels in various physiological processes, such as cell signaling, mechanotransduction, and ion homeostasis .
In medicine, this compound has potential therapeutic applications for conditions involving abnormal mechanosensitive channel activity, such as cardiac arrhythmias, muscular dystrophy, and neuropathic pain . The peptide has also been shown to attenuate lysophosphatidylcholine-induced astrocyte toxicity and microglial reactivity, suggesting its potential use in neuroprotection .
In industry, this compound is used in the development of new drugs and therapeutic agents targeting mechanosensitive channels .
Mechanism of Action
Target of Action
GsMTx4 is a peptide derived from spider venom that primarily targets mechanosensitive channels (MSCs) . These channels belong to the Piezo and TRP channel families , such as Piezo1 and TRPC6 . These channels are generally sensitive to bilayer tension .
Mode of Action
The molecular mechanism of inhibiting mechanosensitive channels by this compound is bilayer-dependent . Rather than directly binding to the gating structures like other ICK peptides do, this compound affects the mechanosensitive channels by interacting with the lipid bilayer .
Biochemical Pathways
This compound’s interaction with the lipid bilayer leads to changes in the behavior of mechanosensitive channels. When applied tension reduces lateral pressure in the lipids, the peptides penetrate deeper, acting as “area reservoirs” leading to partial relaxation of the outer monolayer . This reduces the effective magnitude of stimulus acting on the MSC gate .
Result of Action
The result of this compound’s action is the inhibition of cationic mechanosensitive channels (MSCs) . This inhibition can attenuate certain cellular responses, such as those seen in astrocytes .
Action Environment
The action of this compound is influenced by environmental factors such as lipid surface pressure . The peptides occupy a large fraction of the expanded monolayer area, but that fraction is reduced by peptide expulsion as the pressure approaches the monolayer-bilayer equivalence pressure .
Safety and Hazards
Future Directions
GsMTx4 has become an important pharmacological tool for identifying the role of excitatory MSCs in normal physiology and pathology . It might represent a novel therapeutic target for treating human heart diseases . Further investigations into cytoskeletal control of sarcolemma mechanics and the suspected inclusion of MSCs in membrane micro/nano sized domains with distinct mechanical properties will aid our understanding of this dichotomy .
Biochemical Analysis
Biochemical Properties
GsMTx4 plays a crucial role in biochemical reactions by interacting with mechanosensitive ion channels. These channels are proteins that respond to mechanical stimuli, such as pressure or stretch, by allowing ions to pass through the cell membrane. This compound inhibits these channels by binding to them and altering their conformation, thereby preventing ion flow. This interaction is specific to cationic mechanosensitive channels, including Piezo1 and Piezo2 channels . The peptide’s ability to bind to these channels is influenced by its six lysine residues, which are essential for its membrane-binding properties .
Cellular Effects
This compound affects various types of cells and cellular processes by modulating mechanosensitive ion channels. In neurons, it can inhibit the channels responsible for mechanotransduction, thereby reducing pain sensation. In cardiac cells, this compound can prevent abnormal ion fluxes that lead to arrhythmias. Additionally, this compound influences cell signaling pathways by altering the ion gradients across the cell membrane, which can impact gene expression and cellular metabolism . The peptide’s effects on mechanosensitive ion channels also play a role in protecting cells from mechanical stress-induced damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mechanosensitive ion channels and inhibiting their activity. This compound binds to the lipid bilayer of the cell membrane, where it interacts with the mechanosensitive ion channels. This binding alters the channels’ conformation, preventing them from opening in response to mechanical stimuli . The inhibition of these channels by this compound is thought to involve both direct interactions with the channel proteins and indirect effects on the surrounding lipid environment . This dual mechanism of action allows this compound to effectively inhibit mechanosensitive ion channels and modulate their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable and retains its activity for extended periods under controlled conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in protecting cells from mechanical stress . Degradation of this compound over time can lead to a gradual decrease in its inhibitory effects on mechanosensitive ion channels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mechanosensitive ion channels without causing significant adverse effects. At higher doses, the peptide can exhibit toxic effects, including disruption of normal ion homeostasis and cellular function . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of mechanosensitive ion channels . Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to ion homeostasis and cellular stress responses. The peptide interacts with enzymes and cofactors that regulate ion fluxes and cellular metabolism. By inhibiting mechanosensitive ion channels, this compound can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular signaling . The peptide’s effects on metabolic pathways are closely linked to its ability to modulate ion gradients and protect cells from mechanical stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The peptide can bind to specific transporters that facilitate its uptake into cells, where it accumulates in the lipid bilayer of the cell membrane . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the peptide . These interactions play a crucial role in determining the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it exerts its inhibitory effects on mechanosensitive ion channels. The peptide’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can also interact with other membrane-associated proteins, which can affect its activity and function . The precise subcellular localization of this compound is essential for its ability to modulate mechanosensitive ion channels and protect cells from mechanical stress.
Preparation Methods
GsMTx4 is a peptide consisting of 35 amino acids and belongs to the inhibitory cysteine knot (ICK) peptide family . The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The synthetic route typically includes the formation of disulfide bonds to stabilize the peptide structure .
Industrial production of this compound involves the use of recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .
Chemical Reactions Analysis
GsMTx4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The formation of disulfide bonds is a key reaction in the synthesis of this compound, as these bonds are crucial for the stability and activity of the peptide . Common reagents used in these reactions include oxidizing agents such as iodine and reducing agents such as dithiothreitol (DTT) . The major products formed from these reactions are the oxidized and reduced forms of the peptide, respectively .
Comparison with Similar Compounds
GsMTx4 is unique among mechanosensitive channel inhibitors due to its selective inhibition of cation-permeable channels and its ability to act as an area reservoir in the membrane . Similar compounds include other gating modifier peptides from spider venom, such as Hanatoxin and ProTx-II, which also inhibit mechanosensitive channels but have different selectivity profiles and mechanisms of action .
Hanatoxin: Inhibits voltage-gated potassium channels by binding to the voltage sensor domain.
ProTx-II: Inhibits voltage-gated sodium channels by binding to the voltage sensor domain.
This compound’s unique mechanism of action and selectivity make it a valuable tool for studying mechanosensitive channels and developing new therapeutic agents targeting these channels .
Properties
IUPAC Name |
3-[77-[(2-aminoacetyl)amino]-30-[[4-amino-1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-22,36,45,54,60,95-hexakis(4-aminobutyl)-4,13-bis(2-amino-2-oxoethyl)-39,86-dibenzyl-69-(3-carbamimidamidopropyl)-16,19-bis(carboxymethyl)-48-(hydroxymethyl)-89,92-bis(1H-indol-3-ylmethyl)-33,42,57,80-tetrakis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectan-83-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDNTWXIIKNMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CN)C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)N)CC(C)C)CCCCN)CC8=CC=CC=C8)CC(C)C)CCCCN)CO)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C185H273N49O45S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4096 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
![2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole](/img/structure/B612253.png)
![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)
![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)

![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)



![4-(4-Methyl-2-Methylimino-3h-1,3-Thiazol-5-Yl)-2-[(4-Methyl-3-Morpholin-4-Ylsulfonyl-Phenyl)amino]pyrimidine-5-Carbonitrile](/img/structure/B612266.png)

![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)
![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)
